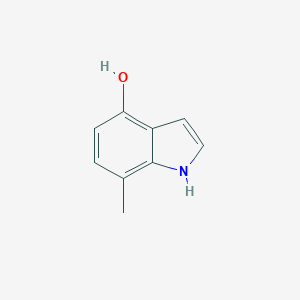

7-methyl-1H-indol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8(11)7-4-5-10-9(6)7/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQRSZBYNBCARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318947 | |

| Record name | 7-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19499-91-3 | |

| Record name | 7-Methyl-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19499-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 7 Methyl 1h Indol 4 Ol

Reactions Involving the Hydroxyl Group at Position 4

The phenolic hydroxyl group at the C-4 position is a key handle for the functionalization of 7-methyl-1H-indol-4-ol. Its nucleophilicity and acidity allow for various derivatization strategies, including substitution, oxidation, and esterification.

Functionalization via Nucleophilic Substitution

The hydroxyl group can be readily converted into an ether linkage through O-alkylation. This reaction typically proceeds by deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide or other electrophile.

This strategy is foundational in the synthesis of more complex molecules. For instance, in the development of inhibitors for complement factor B, a derivative of this compound, specifically 5-methoxy-7-methyl-1H-indol-4-ol, is used as a key intermediate. google.com The hydroxyl group is first methylated to a methoxy (B1213986) group, which is a common protecting or modifying strategy, before further reactions are carried out on other parts of the molecule. google.com A general scheme for this O-alkylation involves the use of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent.

Table 1: General Conditions for O-Alkylation of 4-Hydroxyindoles

| Reagents | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | NaH, K₂CO₃ | DMF, THF | 0 °C to room temp. | 4-Alkoxy-7-methyl-1H-indole |

Oxidation Reactions

The electron-rich nature of the 4-hydroxyindole (B18505) system makes it susceptible to oxidation, typically yielding indoloquinones. These reactions are significant as quinone structures are present in many biologically active compounds.

Research on psilocin analogs, such as 7-methylpsilocin (the N,N-dimethyltryptamine derivative of this compound), has shown that oxidation with iron(III) chloride (FeCl₃) in a methanol/water mixture leads to the formation of a monomeric para-quinone. nih.gov Similarly, other 4-hydroxyindoles are known to be oxidized to the corresponding 4,5-diones or 4,7-diones (quinones) using reagents like Fremy's salt (potassium nitrosodisulfonate) or potassium permanganate. evitachem.comevitachem.com The oxidation of this compound with Fremy's salt is expected to yield 7-methyl-1H-indole-4,5-dione. acs.org

Table 2: Reagents for Oxidation of 4-Hydroxyindoles

| Oxidizing Agent | Solvent | Typical Product |

|---|---|---|

| Fremy's Salt (K₂(SO₃)₂NO) | Aqueous buffer (e.g., KH₂PO₄), CH₃CN | Indole-4,5-dione or Indole-4,7-dione |

| Iron(III) Chloride (FeCl₃) | Methanol/Water | Indoloquinone |

Acetylation and Other Esterifications

The hydroxyl group of this compound can be acylated to form esters. Acetylation, the introduction of an acetyl group, is a common transformation that can alter the compound's properties. O-acetylated psilocin (4-AcO-DMT), for example, is a well-known synthetic prodrug of psilocin, formed by the acetylation of the 4-hydroxyl group. wikipedia.org This suggests that this compound can be similarly acetylated using acetic anhydride (B1165640), often in the presence of a base like pyridine. nih.gov

Other esterification methods are also applicable. These include reactions with various carboxylic acids or their activated derivatives (like acid chlorides) in the presence of coupling agents or catalysts. nih.govmdpi.com Lipase-catalyzed esterification and transesterification have also been reported for related indole (B1671886) structures, offering a stereoselective approach to ester synthesis. researchgate.net

Reactions Involving the Indole Ring System

The indole ring itself is a highly reactive aromatic system, particularly amenable to electrophilic attack. The nitrogen atom also provides a site for functionalization.

Electrophilic Aromatic Substitution Patterns

The indole ring is significantly more reactive towards electrophiles than benzene (B151609). rsc.org Due to the electron-donating nature of the nitrogen atom, electrophilic aromatic substitution (EAS) occurs preferentially at the C-3 position of the pyrrole (B145914) ring. This is because the carbocation intermediate formed by attack at C-3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. ambeed.com

For this compound, the directing effects of the existing substituents must be considered. The hydroxyl group at C-4 is a strong activating, ortho-, para-director, while the methyl group at C-7 is a weak activating, ortho-, para-director. However, the inherent high nucleophilicity of the C-3 position generally dominates.

Common EAS reactions applicable to this compound include:

Mannich Reaction : This reaction introduces an aminomethyl group at the C-3 position using formaldehyde (B43269) and a secondary amine (e.g., dimethylamine), typically yielding a gramine-type derivative. lscollege.ac.inwikipedia.org

Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent (formed from POCl₃ and DMF) to introduce a formyl group (-CHO) at the C-3 position. d-nb.infowikipedia.org This is a key step for creating indole-3-carboxaldehydes, which are versatile synthetic intermediates. arkat-usa.org

Friedel-Crafts Alkylation/Acylation : These reactions can introduce alkyl or acyl groups, usually at C-3, using appropriate catalysts. beilstein-journals.org

Functionalization at Nitrogen (N1) Position

The nitrogen atom of the indole ring can be functionalized through N-alkylation or N-acylation, which prevents it from participating in other reactions and can introduce a variety of functional groups.

N-Alkylation : This is commonly achieved by first deprotonating the indole nitrogen with a strong base like sodium hydride (NaH) in an aprotic solvent like DMF, followed by the addition of an alkylating agent such as an alkyl halide. rsc.org Milder and more environmentally friendly methods have also been developed, such as using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.comresearchgate.net

N-Acylation : The indole nitrogen can be acylated using reactive acylating agents like acid chlorides or anhydrides. A patent describes the protection of the nitrogen of 7-methyl-1H-indol-5-ol with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), a procedure directly applicable to this compound. google.com Other methods include the direct acylation with carboxylic acids catalyzed by boric acid or the use of thioesters as the acyl source. clockss.orgbeilstein-journals.orgnih.gov

Table 3: Common Reagents for N-Functionalization of Indoles

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, NaH | DMF or THF | 1-Alkyl-7-methyl-1H-indol-4-ol |

| N-Acylation | Acid Chloride, Base (e.g., Pyridine) | CH₂Cl₂ | 1-Acyl-7-methyl-1H-indol-4-ol |

Modification of the Methyl Group at Position 7

The methyl group at the C7 position of the indole ring, while generally stable, can be subjected to various chemical transformations to introduce new functionalities. These modifications can significantly alter the steric and electronic properties of the molecule, providing a pathway to novel analogs. Key strategies for the modification of this methyl group include oxidation and halogenation.

Oxidation: The benzylic methyl group can be oxidized to afford a range of functional groups, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents can selectively convert the methyl group to a hydroxymethyl or formyl group, while stronger oxidants will typically lead to the corresponding carboxylic acid.

Halogenation: Radical halogenation, particularly bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), can be employed to introduce a halogen atom onto the methyl group. ma.eduacs.orgcapes.gov.br This transformation proceeds via a free radical mechanism and is highly selective for the benzylic position due to the stability of the resulting benzylic radical. ma.edu The resulting 7-(halomethyl)-1H-indol-4-ol is a versatile intermediate for further nucleophilic substitution reactions.

Table 1: Potential Reactions for Modification of the C7-Methyl Group

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | ||

| to Alcohol | Mild oxidizing agent (e.g., SeO₂) | 7-(Hydroxymethyl)-1H-indol-4-ol |

| to Aldehyde | Controlled oxidation (e.g., MnO₂) | 7-Formyl-1H-indol-4-ol |

| to Carboxylic Acid | Strong oxidizing agent (e.g., KMnO₄) | 1H-Indol-4-ol-7-carboxylic acid |

| Halogenation | ||

| Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | 7-(Bromomethyl)-1H-indol-4-ol |

Derivatization for Enhanced Research Utility

The inherent properties of this compound can be augmented through derivatization to create specialized tools for research. This includes the attachment of fluorescent labels for imaging applications and modification to improve its analytical characteristics for techniques like Gas Chromatography-Mass Spectrometry (GC/MS).

Fluorescent Labeling and Probes

The indole scaffold is a common component of fluorescent dyes, and this compound can serve as a precursor for the synthesis of novel fluorescent probes. rsc.orgresearchgate.netschem.jprsc.org These probes are invaluable for visualizing biological processes and the localization of molecules within cells.

One common strategy involves coupling the indole derivative with a fluorophore. For example, the hydroxyl group at the 4-position or a functional group introduced at the 7-methyl position can be used as a handle to attach a fluorescent moiety like a BODIPY (boron-dipyrromethene) dye. metu.edu.trcolab.wsresearchgate.net BODIPY dyes are known for their sharp emission spectra, high fluorescence quantum yields, and good photostability. rsc.org The synthesis could involve the reaction of a functionalized this compound with an activated BODIPY derivative.

Another approach is to construct a new fluorescent heterocyclic system using the indole as a starting material. For instance, condensation reactions involving the active methylene (B1212753) group at the C3 position of the indole or functional groups at the C7 position can lead to the formation of extended π-conjugated systems that exhibit fluorescence. rsc.orgresearchgate.net

Table 2: Potential Strategies for Fluorescent Labeling of this compound

| Labeling Strategy | General Approach | Potential Fluorophore |

| Direct Conjugation | Reaction of a functional group on the indole with an activated fluorophore. | BODIPY, Fluorescein, Rhodamine |

| De Novo Synthesis | Construction of a new fluorescent system using the indole as a building block. | Squaraine dyes, Cyanine dyes |

Derivatization for Spectroscopic Analysis (e.g., GC/MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC/MS), volatile and thermally stable derivatives of this compound are required. The polar hydroxyl and N-H groups of the indole ring can lead to poor chromatographic peak shape and reduced sensitivity due to interactions with the stationary phase. jfda-online.comresearchgate.net Derivatization is therefore a crucial step to block these active sites.

Common derivatization techniques include silylation and acylation. jfda-online.comsigmaaldrich.com

Silylation: This involves the reaction of the hydroxyl and N-H groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. nih.govnih.gov These derivatives are significantly more volatile and thermally stable.

Acylation: Acylation with reagents like acetic anhydride or pentafluoropropionic anhydride (PFPA) converts the hydroxyl and N-H groups into esters and amides. researchgate.net The use of fluorinated acylating agents can also enhance the sensitivity of detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry.

The resulting derivatives can be readily analyzed by GC/MS, allowing for the identification and quantification of this compound in various matrices. nih.govmdpi.comresearchgate.net

Table 3: Common Derivatization Strategies for GC/MS Analysis of this compound

| Derivatization Method | Reagent | Derivative Formed | Key Advantages |

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) ether/amine | Increases volatility and thermal stability. |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether/amine | Forms more stable derivatives compared to TMS. | |

| Acylation | Acetic Anhydride | Acetyl ester/amide | Increases volatility. |

| PFPA, HFBA | Fluoroacyl ester/amide | Increases volatility and enhances detector response (ECD/NCI-MS). |

Spectroscopic and Analytical Characterization Techniques for 7 Methyl 1h Indol 4 Ol and Its Derivatives

Advanced Spectroscopic Methods

Spectroscopy is a cornerstone in the chemical analysis of 7-methyl-1H-indol-4-ol, offering non-destructive ways to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific spectral data for this compound is not extensively published, data from closely related analogues, such as 5-methyl-1H-indol-4-ol acetate (B1210297), provide insight into the expected chemical shifts. nih.gov

In ¹H NMR, the protons on the indole (B1671886) ring, the methyl group, and the hydroxyl group will each produce distinct signals. The aromatic protons typically appear in the downfield region (δ 6.0-8.0 ppm), with their specific shifts and coupling patterns revealing their positions on the bicyclic ring system. The methyl protons are expected to produce a singlet in the upfield region (δ 2.0-2.5 ppm). nih.gov The protons of the indole N-H and the hydroxyl O-H groups are typically observed as broad singlets and their chemical shifts can vary depending on the solvent and concentration. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum will show distinct signals for each of the nine carbon atoms in this compound. The carbons of the aromatic rings resonate at lower field (δ 100-150 ppm), while the methyl carbon appears at a much higher field. nih.gov The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives in Acetone-d₆ Data extrapolated from 5-methyl-1H-indol-4-ol acetate and other indole derivatives. nih.govderpharmachemica.com

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| NH | ~10.2 (broad s) | - |

| C2 | ~7.2 (m) | ~125.0 |

| C3 | ~6.3 (m) | ~99.0 |

| C4-OH | Variable (broad s) | ~143.0 |

| C5 | ~6.9 (d) | ~120.0 |

| C6 | ~7.2 (d) | ~110.0 |

| C7-CH₃ | ~2.2 (s) | ~16.0 |

| C7 | - | ~123.0 |

| C3a | - | ~126.0 |

| C7a | - | ~138.0 |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. unipd.itnih.gov

For this compound (C₉H₉NO), the monoisotopic mass is 147.0684 g/mol . epa.gov In an MS experiment, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 148.0757. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.orgrsc.org

The fragmentation pattern in tandem MS (MS/MS) provides structural information. For indole derivatives, a common fragmentation involves the cleavage of the side chains and characteristic losses from the indole core. squarespace.comnih.gov Analysis of tryptamine (B22526) derivatives often shows a primary fragment resulting from cleavage of the bond between the α and β carbons of the ethylamine (B1201723) side chain. nih.gov For this compound, fragmentation would likely involve losses related to the hydroxyl and methyl groups, as well as cleavages within the heterocyclic ring structure, though specific fragmentation pathways would require experimental data.

UPLC systems, utilizing columns with smaller particle sizes (e.g., <2 μm), offer higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC, making them well-suited for the analysis of indole derivatives in various matrices. unipd.itacs.org A typical LC-MS/MS method for indole analysis involves a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, often containing a small amount of formic acid to improve peak shape and ionization efficiency. unipd.itnih.gov

Table 2: Representative LC-MS Parameters for Indole Derivative Analysis Based on common methods for related compounds. unipd.itnih.govnih.gov

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) for quantification |

| Expected [M+H]⁺ | m/z 148.1 |

Chromatographic Separation and Purification Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of synthetic compounds like this compound. derpharmachemica.com The method's versatility allows for adaptation to both analytical and preparative scales. chromatographyonline.com

For the purification of indole derivatives, reversed-phase HPLC is most common. A stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. jfda-online.com The separation is achieved by a gradient elution, where the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is gradually increased. chromatographyonline.com This causes less polar compounds to elute later than more polar ones. The purity of the collected fractions can be assessed by analytical HPLC, often with UV detection at a wavelength where the indole chromophore absorbs strongly, typically around 280 nm. nih.gov

For preparative HPLC, larger columns and higher flow rates are used to isolate milligram to gram quantities of the pure compound. chromatographyonline.com The selection of the mobile phase and gradient profile is critical to achieve optimal separation from reaction byproducts and starting materials.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of a single crystal to determine the precise three-dimensional arrangement of atoms and molecules. While a crystal structure for this compound itself has not been reported in the searched literature, analysis of numerous indole derivatives provides a clear picture of the expected structural features. mdpi.comeurjchem.com

The indole ring system is generally planar or nearly planar. iucr.org The crystal packing is typically dominated by intermolecular hydrogen bonds. In this compound, the N-H group of the indole ring and the C4-hydroxyl group can both act as hydrogen bond donors, while the nitrogen and oxygen atoms can also act as acceptors. This can lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets, which stabilize the crystal lattice. mdpi.comiucr.org The specific conformation of the molecule and its packing arrangement dictate the final crystal structure. Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step, which can be achieved through methods like slow evaporation of a saturated solution. rsc.orgiucr.org

Biological Activities and Mechanisms of Action of 7 Methyl 1h Indol 4 Ol and Its Analogs

Antioxidant Properties and Cellular Protection Mechanisms

The indole (B1671886) nucleus is recognized as a reactive center that can effectively counteract oxidants, a property attributed to its high resonance stability and low activation energy barrier in free radical reactions. mdpi.com Indole derivatives, including those analogous to melatonin (B1676174), have demonstrated significant antioxidant activity, often surpassing that of melatonin itself. mdpi.comtandfonline.com This activity is crucial in protecting cells from oxidative stress, a condition linked to various diseases such as cancer and neurodegenerative disorders. tandfonline.comnih.gov

The antioxidant mechanism of indole compounds involves scavenging free radicals and reducing the formation of reactive oxygen species (ROS). mdpi.comnih.gov For instance, certain indole-based melatonin analogs have been shown to protect human erythrocytes from oxidative damage by reducing the oxidation of a redox-sensitive fluorescent probe. mdpi.comtandfonline.com Studies on various indole derivatives have revealed that their antioxidant potency can be influenced by the nature and position of substituents on the indole ring. mdpi.comtandfonline.com For example, in some series of melatonin analogs, ortho- and meta-halogen substitutions on an aromatic side chain resulted in higher antioxidant activity compared to para-halogenations. mdpi.com

An isomer of melatonin, while lacking affinity for MT1 and MT2 receptors, exhibited more potent cytoprotective effects than melatonin in protecting rat cerebellum granular cells from kainate-induced necrosis. nih.gov This suggests that the cellular protection mechanism of some indole derivatives is independent of melatonin receptor binding and is more directly related to their antioxidant and radical scavenging properties. nih.gov The ability of these compounds to inhibit lipid peroxidation in brain homogenates further underscores their potential as cellular protectants against oxidative damage. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antitubercular)

Indole derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogens, including bacteria and fungi. humanjournals.comnih.gov Their multifaceted mechanisms of action make them attractive candidates for combating drug-resistant microbes.

Targeting Biofilm Formation

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. nih.govfrontiersin.org Indole and its derivatives have been shown to interfere with biofilm formation in a range of pathogenic bacteria. researchgate.nettandfonline.com

For example, 7-hydroxyindole (B18039) has demonstrated the ability to decrease biofilm formation in Escherichia coli O157:H7 more effectively than indole itself. tandfonline.com Studies on extensively drug-resistant Acinetobacter baumannii (XDRAB) revealed that 7-hydroxyindole, at sub-inhibitory concentrations, not only inhibited biofilm formation but also eradicated mature biofilms. asm.org The mechanism behind this activity involves the downregulation of genes associated with quorum sensing, a cell-to-cell communication system crucial for biofilm development. asm.org

Indole-triazole conjugates have also been identified as potent modulators of biofilm formation, with some analogs inhibiting biofilm development in Gram-negative bacteria like E. coli and Gram-positive bacteria like Staphylococcus aureus, while others can selectively induce it. nih.govrsc.org This highlights the potential for developing targeted anti-biofilm strategies based on the indole scaffold.

Inhibition of Microbial Growth Pathways

Beyond their anti-biofilm activity, indole derivatives can directly inhibit microbial growth through various mechanisms. One key mechanism involves the disruption of essential cellular processes. For instance, an antibiotic indole derivative produced by Xenorhabdus nematophilus was found to inhibit RNA synthesis in susceptible bacteria by inducing the accumulation of the regulatory nucleotide ppGpp. nih.gov This leads to a rapid cessation of bacterial growth.

Other indole derivatives containing pyridinium (B92312) moieties have shown excellent antibacterial activity against phytopathogenic bacteria like Xanthomonas oryzae. acs.orgacs.org Preliminary mechanistic studies suggest that these compounds interfere with the physiological processes and functions of the pathogenic bacteria. acs.org Furthermore, some indole derivatives have been found to exhibit synergistic effects when combined with conventional antimicrobial drugs, enhancing their efficacy against resistant strains. asm.org The antimicrobial spectrum of indole derivatives also extends to antifungal and antitubercular activities, with various substituted indoles showing potent inhibition of Candida albicans and Mycobacterium tuberculosis. humanjournals.comnih.govmdpi.com

Anticancer Potential and Related Pathways

The indole scaffold is a prominent feature in many compounds with significant anticancer properties. mdpi.comresearchgate.net Indole derivatives have been shown to combat cancer through various mechanisms, including the induction of cell death, inhibition of cell proliferation, and interference with key signaling pathways. nih.govnih.gov

Cell Inhibition Mechanisms

A primary mechanism by which indole analogs exert their anticancer effects is through the induction of programmed cell death, or apoptosis. nih.gov For example, Indole-3-carbinol (B1674136), found in cruciferous vegetables, induces apoptosis in lung cancer cells by increasing the expression of reactive oxygen species (ROS) and modulating the expression of pro- and anti-apoptotic proteins. mdpi.com Similarly, other indole alkaloids can trigger apoptosis and cell cycle arrest in various cancer cell lines. nih.gov

Some indole derivatives, such as N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, have been shown to arrest the cell cycle at the G2/M phase, a critical checkpoint for cell division. evitachem.com This cell cycle arrest prevents cancer cells from proliferating. The antiproliferative activity of these compounds has been observed across a range of cancer cell lines, including those of the breast, liver, colon, and prostate. mdpi.com

Enzyme and Receptor Interactions in Cancer Cell Lines

The anticancer activity of indole derivatives is often mediated by their interaction with specific enzymes and receptors that are crucial for cancer cell survival and proliferation. One of the key targets is tubulin, a protein essential for the formation of microtubules and the mitotic spindle during cell division. mdpi.com Several indole derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest and subsequent apoptosis in cancer cells. evitachem.commdpi.com

Indole analogs also target other critical enzymes and signaling pathways. For instance, some derivatives act as dual inhibitors of tubulin polymerization and thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance. mdpi.com Others have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK-2), both of which are key players in cancer cell signaling. mdpi.com Furthermore, indole-3-carbinol has been shown to target the oncogenic BRAF-V600E signaling pathway in melanoma, while its synthetic analog, 1-benzyl-indole-3-carbinol, inhibits the Wnt signaling pathway. escholarship.org These targeted interactions highlight the potential for developing highly selective and potent anticancer agents based on the indole scaffold.

Modulation of Receptor Systems

Adrenoceptor Binding Affinities and Antagonism

The structural framework of 7-methyl-1H-indol-4-ol and its analogs, particularly the aminopropan-2-ol moiety attached to an indole ring, is a key feature found in many β-adrenergic blocking agents. researchgate.net This structural similarity has prompted research into their potential interactions with adrenoceptors.

Analogs of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol have been synthesized and evaluated for their binding affinities at α1-, α2-, and β1-adrenoceptors in rat cerebral cortex. researchgate.net These studies aim to understand how modifications to the indole ring, such as the introduction of a methoxy (B1213986) group, influence the compound's interaction with these receptors. The antagonist potency of these newly synthesized compounds is often compared to established drugs like carvedilol. researchgate.net

Furthermore, the compound 3-(isopropylamino)-1-[(7-methyl-4-indanyl)oxy]butan-2-ol, known as ICI 118,551, is a well-characterized selective β2-adrenoceptor antagonist. wikipedia.orgacs.org It exhibits at least 100 times greater affinity for the β2 subtype compared to β1 or β3 adrenoceptors. wikipedia.org This high selectivity makes it a valuable research tool for studying the specific functions of the β2 adrenergic receptor. wikipedia.orgacs.org

Table 1: Adrenoceptor Binding Affinities and Antagonism of Selected Compounds This table is interactive. Click on the headers to sort the data.

| Compound/Analog | Receptor Subtype(s) | Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol analogs | α1, α2, β1 | Antagonist | Affinity and potency are compared to carvedilol. | researchgate.net |

| ICI 118,551 (3-(isopropylamino)-1-[(7-methyl-4-indanyl)oxy]butan-2-ol) | β2 (selective) | Antagonist | Binds to β2 subtype with at least 100-fold greater affinity than β1 or β3. | wikipedia.orgacs.org |

| L-748,337 | β3 (selective) | Antagonist | Competitive antagonist with selectivity over β1 and β2 receptors. | rndsystems.com |

| Oxymetazoline | α1A | Agonist | Displays α1A-AR selectivity but also has significant actions at α2-AR and 5HT1B receptors. | guidetopharmacology.org |

| Cpd1 (4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one) | α1B (selective) | Antagonist | Shows 10-15-fold selectivity for α1B-AR over α1A-AR and α1D-AR. | uzh.ch |

Complement System Factor B Inhibition

The complement system, a vital part of the innate immune system, can become dysregulated and contribute to various diseases. biochempeg.comfrontiersin.org The alternative pathway (AP) of the complement system acts as a crucial amplification loop, and its overactivation is implicated in several conditions. frontiersin.orgnih.gov Factor B, a serine protease, is a key component of the AP, making it an attractive therapeutic target. frontiersin.orgnih.govgoogleapis.com

Research has focused on developing small-molecule inhibitors of Factor B to control the AP amplification loop. nih.govgoogleapis.com Indole derivatives have emerged as a promising class of compounds for this purpose. For instance, a highly potent, reversible, and selective small-molecule inhibitor of Factor B has been discovered, which is currently in clinical development for several complement-mediated diseases. nih.gov

Structural studies have provided insights into how these inhibitors interact with Factor B. In one example, the indole NH of a compound forms a hydrogen bond with the Thr190 side chain, and the 7-methyl group extends into a pocket of the protein. nih.gov This detailed understanding of the binding mechanism is crucial for the design of even more effective and specific Factor B inhibitors. googleapis.comgoogleapis.com

Interactions with Other Biological Targets (e.g., Serotonin (B10506) Receptors for related indoles)

Indole derivatives are known to interact with a variety of biological targets, including serotonin (5-HT) receptors. mdpi.comnih.govbmbreports.org The indole moiety is a common feature in many ligands that bind to serotonin and dopamine (B1211576) receptors. mdpi.com

Studies on indolealkylamines have revealed structure-activity relationships for binding at 5-HT2 receptors. nih.gov For example, a 7-methyl or 7-bromo group on the indole ring can enhance affinity for these receptors. nih.gov The interaction often involves the indole moiety penetrating deep into the receptor's hydrophobic cavity. mdpi.com Additionally, the NH group of the indole can form a hydrogen bond with specific amino acid residues within the receptor, such as Thr 3.37 in the 5-HT2A receptor. mdpi.com

Different substitutions on the indole ring can lead to varying affinities and selectivities for different serotonin receptor subtypes. nih.govbmbreports.org For instance, 4-methoxy and 5-methoxy substitutions generally result in higher affinity than 6- or 7-methoxy substitutions for 5-HT2 receptors. nih.gov This highlights the potential for designing indole-based compounds with specific receptor interaction profiles for therapeutic applications. bmbreports.orgmdpi.com

Other Pharmacological Activities

Anti-inflammatory Effects

Indole and its derivatives have demonstrated a range of biological activities, including anti-inflammatory properties. researchgate.netrsc.org Research has explored various indole-based compounds for their potential to mitigate inflammation.

For example, a series of 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones were synthesized and tested for their anti-inflammatory activity. researchgate.net Several of these compounds showed significant anti-inflammatory effects, with some exhibiting between 49.5% and 70.7% activity compared to the standard drug ibuprofen. researchgate.net Notably, compounds that displayed significant anti-inflammatory action were also found to have a reduced ulcerogenic potential compared to ibuprofen. researchgate.net

The anti-inflammatory effects of some natural compounds are also attributed to their indole or related heterocyclic structures. frontiersin.orgmdpi.com The cannabinoid CB2 receptor, which is primarily expressed in immune tissues, plays a role in modulating immune cell functions and inflammation. nih.gov Activation of the CB2 receptor has been shown to have anti-inflammatory effects, suggesting that compounds targeting this receptor could be valuable for treating inflammatory conditions. nih.gov

Anti-diabetic Research

The potential of indole derivatives in the management of diabetes has been an active area of research. rsc.orgresearchgate.net These compounds are investigated for their ability to modulate key biological pathways involved in diabetes.

Several studies have highlighted the anti-diabetic potential of various plant extracts and their active components, which often include indole alkaloids. mdpi.comnih.govresearchgate.net For example, extracts from Rhazya stricta have been shown to reduce blood glucose levels in animal models. nih.gov

Synthetic indole derivatives are also being developed and evaluated for their anti-diabetic properties. researchgate.netgoogle.com One approach involves the synthesis of hybrid molecules that combine the indole nucleus with other heterocyclic systems, such as oxadiazole and thiazolidinone. researchgate.net These hybrid compounds have been tested for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. researchgate.net Some of these novel compounds have shown excellent inhibitory activity, in some cases surpassing that of the standard drug acarbose. researchgate.net

Neuroprotective Research

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, attracting significant attention for its potential in a variety of pharmacological applications, including the development of agents for neurodegenerative diseases. mdpi.com Research into indole-based compounds has revealed their potential to act on multiple molecular targets involved in neurodegeneration. mdpi.com While direct studies on the neuroprotective effects of this compound are not extensively detailed in current literature, research on its structural analogs provides significant insights into the neuroprotective potential of this class of compounds. The therapeutic promise of indole alkaloids and their derivatives stems from their observed neuroprotective and cognitive-enhancing properties. nih.gov

Investigations into various indole derivatives have demonstrated a range of neuroprotective mechanisms, including potent antioxidant effects, metal chelation, and the ability to interfere with the aggregation of proteins such as amyloid-beta (Aβ). nih.gov These compounds are being explored for their capacity to mitigate neuronal cell death, a defining feature of conditions like Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govgoogle.com

Antioxidant and Cytoprotective Effects

Oxidative stress is a key factor in the pathophysiology of neurodegenerative diseases, as neurons are highly susceptible to damage from reactive oxygen species (ROS) due to their high metabolic rate and the lipid composition of their membranes. mdpi.com A number of studies have focused on the antioxidant capabilities of indole derivatives as a primary neuroprotective mechanism.

A series of synthetic indole–phenolic compounds demonstrated significant neuroprotective properties in cellular models. nih.gov These hybrid compounds exhibited strong antioxidant and cytoprotective effects, effectively countering ROS generated by the Aβ(25–35) peptide and hydrogen peroxide (H₂O₂). nih.gov In SH-SY5Y neuroblastoma cells stimulated with H₂O₂, which induced a significant reduction in cell viability to 52.28%, several indole derivatives were able to significantly preserve cell viability. nih.gov For instance, compound 21 showed the most potent effect, maintaining cell viability at 89.41%. nih.gov This highlights the ability of these compounds to protect neurons from oxidative damage. nih.gov

Another study investigated an indole-derivative, NC001-8 , in cellular models of Parkinson's disease. nih.gov This compound was found to significantly reduce levels of ROS and cleaved caspase 3 in dopaminergic neurons treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺). nih.gov The protective action of NC001-8 is linked to its ability to activate the NRF2 (nuclear factor erythroid 2-related factor 2) antioxidative pathway, which is a key regulator of cellular defense against oxidative stress. nih.govmdpi.com Similarly, other indole derivatives have been shown to possess free radical scavenging properties, with some compounds showing antioxidant efficacy comparable to ascorbic acid. acs.org

Table 1: Neuroprotective Effect of Indole-Phenolic Analogs Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells This interactive table summarizes the cell viability data from a study assessing the neuroprotective effects of various indole derivatives against hydrogen peroxide (H₂O₂)-induced stress. Users can sort the data by compound or cell viability to compare the efficacy of different analogs.

| Compound | Cell Viability (%) (mean ± SD) |

|---|---|

| Control (H₂O₂ only) | 52.28 ± 1.77 |

| 12 | 79.98 ± 3.15 |

| 13 | 76.93 ± 6.11 |

| 14 | 76.18 ± 0.74 |

| 20 | 83.69 ± 3.22 |

| 21 | 89.41 ± 5.03 |

| 22 | 83.59 ± 1.83 |

Data sourced from a study on H₂O₂-stimulated SH-SY5Y cells. nih.gov

Anti-Amyloid Aggregation Activity

The aggregation of amyloid-β peptides is a central event in the pathology of Alzheimer's disease. The ability of small molecules to interfere with this process is a key area of neuroprotective research. Several indole-based compounds have been evaluated for their capacity to disaggregate Aβ fibrils.

In one study, synthetic indole–phenolic derivatives were tested for their ability to disaggregate fibrils of the Aβ(25–35) fragment using a thioflavin T (ThT) fluorescence assay. nih.gov The results, supported by circular dichroism and computational studies, showed that the compounds effectively promoted the self-disaggregation of the Aβ fragment. nih.gov This anti-aggregation property, combined with their antioxidant and metal-chelating activities, positions these indole derivatives as promising multifunctional agents for Alzheimer's therapy. nih.gov

Table 2: Disaggregation of Aβ(25–35) Fibrils by Indole Analogs This interactive table presents the percentage of amyloid-β (Aβ) fibril disaggregation achieved by different indole analogs in a Thioflavin T (ThT) assay. Users can sort the table to identify the most potent anti-aggregating agents.

| Compound | Aβ(25–35) Disaggregation (%) |

|---|---|

| 12 | 29.87 |

| 13 | 35.80 |

| 14 | 39.81 |

| 20 | 30.63 |

| 21 | 33.61 |

| 22 | 29.87 |

Data reflects the percentage reduction in ThT fluorescence intensity after 24 hours of incubation compared to a control sample containing only Aβ(25–35). nih.gov

Modulation of Neuroprotective Pathways

Beyond direct antioxidant and anti-aggregation effects, indole analogs have been shown to modulate specific cellular pathways involved in neuroprotection. A significant body of research points to the activation of the NRF2 pathway as a key mechanism. nih.govmdpi.com

The indole derivative NC001-8 demonstrated neuroprotective potential in cellular models of Parkinson's disease by upregulating NRF2 and its downstream target, NAD(P)H dehydrogenase, quinone 1 (NQO1). nih.gov This activation of the NRF2 antioxidative pathway enhances the cell's ability to combat oxidative stress, a major contributor to dopaminergic neuron loss in PD. nih.gov Another indole compound, NC009-1 , has also been shown to have neuroprotective effects, in part by activating heat shock protein beta 1 (HSPB1) and reducing neuroinflammation. mdpi.com Furthermore, activation of the mTOR pathway, which is thought to promote neuroplasticity, has been associated with certain indole-based 5-HT2A agonists, suggesting another potential mechanism for their neuroprotective and therapeutic effects in CNS disorders. google.com

Research has also explored the interaction of indole derivatives with other targets, such as cholinesterases (ChEs). For example, fascaplysin (B45494) derivatives were found to reduce H₂O₂-induced neurotoxicity in the nanomolar range. mdpi.com Another derivative, 26 , showed protective effects against NMDA-induced excitotoxicity in the SH-SY5Y neuronal cell line, although its utility was limited by poor solubility. mdpi.com

Computational Chemistry and Theoretical Studies of 7 Methyl 1h Indol 4 Ol

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the potential biological activity of compounds like 7-methyl-1H-indol-4-ol.

Docking studies on related indole (B1671886) derivatives reveal common interaction patterns. The indole scaffold frequently penetrates deep into hydrophobic microdomains of receptor binding pockets. nih.gov For instance, in studies involving serotonin (B10506) receptors 5-HT1A and 5-HT2A, the indole moiety of ligands was observed to occupy a hydrophobic region of the receptor. nih.gov Molecular docking of various indole-based compounds against microbial enzymes has shown that interactions are often stabilized by hydrogen bonds and pi-stacking interactions with active site residues. frontiersin.org

In a specific example involving a complex derivative containing a 5-methoxy-7-methyl-1H-indol-4-yl group, which is structurally similar to this compound, high-throughput screening and structure-based design were used to identify inhibitors of Complement Factor B, a key protein in the alternative pathway of the complement system. nih.gov The binding mode was elucidated through X-ray co-crystal structures, which provided a precise map of ligand-receptor interactions at the atomic level, guiding further optimization. nih.gov Such studies typically predict the binding affinity, often expressed as a docking score in kcal/mol, and visualize the key interactions. For example, docking of various heterocyclic indole derivatives against lanosterol (B1674476) 14-alpha demethylase, an important fungal enzyme, has yielded binding energies ranging from -8.5 to -11.5 kcal/mol, indicating strong potential binding. frontiersin.orgjbcpm.com

A hypothetical docking of this compound into a receptor active site would likely involve the hydroxyl (-OH) group acting as a hydrogen bond donor or acceptor, the indole NH group as a hydrogen bond donor, and the aromatic ring system participating in hydrophobic and π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan. The 7-methyl group would likely occupy a small hydrophobic pocket.

Table 1: Example of Predicted Interactions for Indole Derivatives from Molecular Docking Studies

| Receptor Target | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| Serotonin 5-HT1A/2A | Asp 3.32 | Anchoring Point (Hydrogen Bond) | nih.gov |

| Serotonin 5-HT1A/2A | Various | Hydrophobic Interactions | nih.gov |

| Neuraminidase (NA) | ARG118, ASP151, GLU119 | Hydrogen Bond | tandfonline.com |

| Neuraminidase (NA) | TRP179, PRO431 | Hydrophobic Interactions | tandfonline.com |

Molecular Dynamics Simulations of this compound Complexes

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a ligand-receptor complex involving this compound, MD simulations can provide detailed information about the stability of the binding pose predicted by docking, the flexibility of the ligand and receptor, and the energetic contributions of various interactions.

Studies on related indole derivatives have successfully employed MD simulations to understand their dynamic behavior. For example, MD simulations of an inhibitor containing the 5-methoxy-7-methyl-1H-indol-4-yl moiety bound to Complement Factor B were used to analyze the stability of the complex and the key interactions maintaining the binding. nih.gov Similarly, MD simulations have been used to model the binding of allosteric modulators to G protein-coupled receptors (GPCRs), revealing key residues that form strong and stable interactions, such as hydrogen bonds and π–π stacking, over the course of the simulation. acs.org

An MD simulation of a this compound-protein complex would typically involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions). The simulation would then calculate the forces between atoms and their subsequent movements over a period ranging from nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding site.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds throughout the simulation.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR study would involve synthesizing and testing a series of related analogs and then building a mathematical model.

Numerous QSAR studies have been performed on various classes of indole derivatives. tandfonline.commdpi.comresearchgate.net These studies typically involve calculating a wide range of molecular descriptors that quantify various aspects of the chemical structure.

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule, such as lipophilicity (logP), molar refractivity (CMR), and topological polar surface area (TPSA). For a series of indole derivatives with β3-adrenergic activity, a 2D-QSAR model indicated that high lipophilicity in substituents on the indole ring was favorable for activity, while increasing molar refractivity was detrimental. mdpi.com

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use descriptors that describe the 3D properties of molecules, such as steric, electrostatic, and hydrophobic fields. nih.gov For anti-influenza indole derivatives, 3D-QSAR models highlighted the importance of specific spatial arrangements of these fields for potent inhibitory activity. tandfonline.com

A QSAR model for analogs of this compound would likely identify the importance of descriptors related to hydrophobicity, hydrogen bonding capacity, and the size and shape of substituents on the indole ring. The statistical robustness of such models is typically validated using metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). tandfonline.comnih.gov

Table 2: Common Descriptors and Their Importance in QSAR Models of Indole Derivatives

| QSAR Model Type | Descriptor | Importance/Interpretation | Reference |

|---|---|---|---|

| 2D-QSAR (Hansch) | Lipophilicity (π) | Positive coefficient indicates higher activity with increased lipophilicity. | mdpi.com |

| 2D-QSAR (Hansch) | Molar Refractivity (CMR) | Negative coefficient suggests bulky substituents may decrease activity. | mdpi.com |

| 3D-QSAR (CoMSIA) | Steric Fields | Contour maps indicate regions where bulky groups increase or decrease activity. | tandfonline.commdpi.com |

| 3D-QSAR (CoMSIA) | H-bond Donor/Acceptor Fields | Contour maps highlight areas where H-bond donors or acceptors are favorable. | mdpi.comnih.gov |

Prediction of Binding Sites on Biologically Important Macromolecules

Before performing detailed docking or MD simulations, it is often necessary to identify potential binding sites on the surface of a target macromolecule. Several computational approaches exist for this purpose. These methods can be used to predict where a molecule like this compound might bind on a protein of interest.

One common approach involves geometric algorithms that search for pockets or cavities on the protein surface that are large enough to accommodate a ligand. Other methods use energy-based calculations, where the protein surface is probed with small chemical groups (e.g., a methyl group, a hydroxyl group) to identify "hot spots" of favorable interaction energy. acs.org

A more advanced protocol involves using specific probes derived from known ligands to map allosteric sites on receptors. acs.org For instance, a computational protocol was successfully used to predict the binding site of an indole-containing positive allosteric modulator at the dopamine (B1211576) D2 receptor, a prediction that was later confirmed by experimental mutagenesis. acs.org Such methods provide key insights into the amino acid residues that are crucial for forming the binding pocket, facilitating structure-based drug design. acs.org For the structurally related 5-methoxy-7-methyl-1H-indol-4-yl containing inhibitor of Factor B, the binding site was identified within the catalytic domain of the protease. nih.gov

Conformational Analysis and Energetic Profiles

Conformational analysis aims to identify the stable three-dimensional shapes (conformations) a molecule can adopt and their relative energies. For a semi-rigid molecule like this compound, this analysis is important because the biologically active conformation must be energetically accessible.

The analysis can be performed using various computational methods, from fast molecular mechanics (MM) to more accurate but computationally expensive quantum mechanics (QM) calculations. A study on intermediates for the synthesis of physostigmine, which have a related fused-ring structure, used molecular mechanics with an MMX force field to identify four low-energy conformations. acs.org The fused rings in these systems introduce significant conformational rigidity. acs.org

For this compound, the primary source of flexibility is the orientation of the hydroxyl group's hydrogen atom. A potential energy surface scan, where the torsion angle of the C-C-O-H bond is systematically rotated and the energy calculated at each step, would reveal the most stable orientations. The results would show the energy barriers to rotation and the relative populations of each stable conformer at a given temperature. While the indole ring itself is largely planar, slight puckering can occur, and its energetic cost can be calculated. nih.gov This information is vital for QSAR and docking studies, as using the correct low-energy conformer is essential for obtaining meaningful results.

Structure Activity Relationship Sar Studies of 7 Methyl 1h Indol 4 Ol Derivatives

Impact of Substitutions on the Indole (B1671886) Ring

The indole nucleus, a bicyclic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, offers multiple positions for substitution, each capable of significantly altering the compound's biological profile. innovareacademics.in For 7-methyl-1H-indol-4-ol and its analogs, key positions of interest for substitution include the hydroxyl group at position 4, the methyl group at position 7, and the nitrogen atom at position 1.

Modification or replacement of the 4-hydroxyl group can lead to significant changes in activity. For instance, converting the hydroxyl group into a phosphate (B84403) ester, as seen in psilocybin, creates a prodrug that is metabolized in the body to the active 4-hydroxy compound, psilocin. google.com This highlights the importance of the hydroxyl group for the compound's ultimate pharmacological effect.

In some cases, the introduction of a methyl group can lead to increased selectivity for a particular receptor subtype. For example, in the context of serotonin (B10506) receptors, substitutions at the 7-position have been explored to achieve selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors. google.com This is particularly important as activation of the 5-HT2A receptor is associated with hallucinogenic effects. google.com Therefore, the 7-methyl group is a key feature in the design of selective ligands.

The nitrogen atom of the indole ring, designated as N1, provides another site for modification that can profoundly impact biological activity. bhu.ac.in Substitution at this position can alter the electronic properties of the indole ring system and introduce new functional groups that can engage in additional interactions with the target receptor. researchgate.net

The nature of the substituent at the N1 position can influence potency and efficacy. For instance, studies on related indole derivatives have shown that introducing small alkyl groups, such as methyl or ethyl, can be well-tolerated and may even enhance activity. researchgate.net In contrast, larger or more polar substituents could either increase or decrease activity depending on the specific receptor and the nature of the interaction. researchgate.net The N1 position is often targeted in the rational design of new analogs to fine-tune their pharmacological profile. nih.gov For instance, the introduction of an allyl group at the N1 position of an indole carboxylate derivative resulted in a more than five-fold improvement in inhibitory potency against SARS-CoV-2 3CLpro. nih.gov

Correlation of Molecular Structure with Biological Potency

The biological potency of this compound derivatives is intricately linked to their three-dimensional structure and the specific arrangement of functional groups. Even minor alterations to the molecular framework can lead to significant changes in how the molecule interacts with its biological target, ultimately affecting its potency. nih.gov

Structure-activity relationship (SAR) studies have demonstrated a clear correlation between specific structural features and biological outcomes. For example, the presence and position of the hydroxyl group are critical. nih.govacs.org Modifications to the amine functionality in related norpsilocin analogues have shown that increasing the lipophilicity of the substituents can enhance central nervous system activity. acs.org

The following table illustrates the impact of different N-substituents on the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic-like activity in related tryptamines.

| Compound | N-Substituent | HTR ED₅₀ (mg/kg) | Maximum HTR Events |

| 4-HO-NET | Ethyl | 1.4 | - |

| N-allyl derivative | Allyl | 1.1–3.2 | 26–77 |

| N-propyl derivative | Propyl | 1.1–3.2 | 26–77 |

| N-isopropyl derivative | Isopropyl | 1.1–3.2 | 26–77 |

| N-benzyl derivative | Benzyl (B1604629) | 1.1–3.2 | 26–77 |

| N-tert-butyl derivative | tert-Butyl | Inactive | - |

| N-cyclohexyl derivative | Cyclohexyl | Inactive | - |

Data sourced from a study on norpsilocin analogues, which share the 4-hydroxyindole (B18505) core. acs.org

As the table shows, extending the N-methyl group of norpsilocin to an N-ethyl group (4-HO-NET) was enough to produce psilocin-like activity. acs.org N-allyl, N-propyl, N-isopropyl, and N-benzyl derivatives also induced this activity. acs.org However, the addition of bulkier groups like tert-butyl or cyclohexyl at the same position did not elicit a similar response, indicating a steric limit for this interaction. acs.org

Rational Design of Novel this compound Analogs

The insights gained from SAR studies are instrumental in the rational design of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov By understanding which structural modifications lead to desired biological effects, medicinal chemists can design new molecules with a higher probability of success. u-tokyo.ac.jpeuropa.eu

One key strategy in rational design involves the use of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to reduce toxicity. u-tokyo.ac.jp For example, replacing a hydrogen atom with fluorine is a common bioisosteric replacement. u-tokyo.ac.jp

Another approach is the use of molecular hybridization, which involves combining two or more pharmacophores into a single molecule to create a new compound with enhanced or synergistic activity. nih.gov For instance, in the development of SARS-CoV-2 3CLpro inhibitors, various substitutions were made on the indole ring of a lead compound to improve its inhibitory potency and antiviral efficacy. nih.gov

The following table presents data on the inhibitory activity of indole carboxylate derivatives against SARS-CoV-2 3CLpro, demonstrating the effects of different substitutions on the indole ring.

| Compound | Indole Substitution | SARS-CoV-2 3CLpro IC₅₀ (nM) | Antiviral EC₅₀ (µM) |

| 1 | 6-(chloropyridinyl ester) | 250 | 2.8 |

| 2 | 6-(chloropyridinyl ester), indoline | 320 | 15 |

| 7a | 5-(chloropyridinyl ester) | ~250 | 43.7 |

| 7b | 6-(chloropyridinyl ester), N-3-nitrosulfonamide | - | - |

| 7c | 4-(chloropyridinyl ester) | >253 | 8 |

| 7d | 4-carboxylate, N-allyl | 73 | - |

Data from a study on indole chloropyridinyl ester-derived SARS-CoV-2 3CLpro inhibitors. nih.gov

This data illustrates that moving the chloropyridinyl ester from the 6-position to the 5-position (compound 7a) or the 4-position (compound 7c) significantly altered the antiviral activity. nih.gov Furthermore, the addition of an N-allyl substituent to the 4-carboxylate derivative (compound 7d) dramatically improved the enzyme inhibitory potency. nih.gov These findings underscore the power of rational design in optimizing the biological activity of this compound analogs.

Potential Applications and Translational Research Directions

Development of Novel Therapeutic Agents

The 7-methyl-1H-indol-4-ol scaffold has been instrumental in the discovery and development of potent and selective therapeutic agents, most notably inhibitors of Factor B (FB), a key component of the alternative pathway (AP) of the complement system. nih.govgoogle.com Dysregulation of the AP is implicated in a variety of human diseases, making FB an attractive target for therapeutic intervention. nih.gov

Detailed research findings have led to the identification of LNP023 (Iptacopan), a first-in-class, orally bioavailable Factor B inhibitor that incorporates a modified this compound moiety. nih.govchemistrycongresses.ch LNP023 has demonstrated high affinity and selective binding to human Factor B, effectively blocking the alternative complement pathway. newdrugapprovals.org This has translated into promising clinical evaluation for a range of complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy, and other rare renal and hematological conditions. nih.govchemistrycongresses.chresearchgate.net The discovery of LNP023 was the result of extensive high-throughput screening and structure-based drug design, where the this compound core was systematically elaborated to optimize potency and pharmacokinetic properties. nih.govresearcher.life

Numerous patents further underscore the importance of the this compound scaffold in the development of Factor B inhibitors. google.comgoogle.comgoogleapis.com These patents disclose a wide array of derivatives, primarily piperidinyl-indole compounds, designed to modulate the complement alternative pathway. google.comgoogleapis.com The general structure involves the 7-methyl-1H-indol-4-yl group linked, often via a methyl group, to a piperidine (B6355638) ring which is further substituted with various functional groups to fine-tune the biological activity. google.com

| Compound Name | Therapeutic Target | Relevant Disease Areas |

| LNP023 (Iptacopan) | Factor B | Complement-mediated diseases (e.g., PNH, C3 glomerulopathy) nih.govchemistrycongresses.ch |

| Piperidinyl-indole derivatives | Factor B | Age-related macular degeneration, diabetic retinopathy google.comgoogleapis.com |

| (5-chloro-7-methyl-1H-indol-4-yl)methanol | Intermediate | Synthetic intermediate for therapeutic agents molport.com |

Application in Chemical Biology Probes

The indole (B1671886) nucleus is a common feature in molecules designed as chemical probes to investigate biological systems. researchgate.netrsc.orgnih.govchemicalprobes.org These probes are essential tools for target validation and for understanding the role of specific proteins in cellular processes. researchgate.netnih.gov Given the established biological activity of its derivatives, this compound represents a promising scaffold for the creation of novel chemical biology probes.

The development of fluorescently labeled ligands is a key area within chemical biology. For instance, indole derivatives have been successfully used to create high-affinity fluorescent ligands for human β-adrenoceptors. acs.org These probes, often incorporating fluorophores like BODIPY, allow for the visualization and study of receptor localization and dynamics in living cells. acs.org The this compound structure could be similarly functionalized with a fluorophore and a linker to generate probes for studying the complement system or other biological targets.

Furthermore, the general applicability of indole derivatives in screening assays, such as the use of fluorescent probes to identify G-quadruplex binders, highlights the potential of the this compound core in developing new tools for chemical biology research. d-nb.info The synthesis of derivatives with specific reactive groups could also enable the creation of activity-based probes or photoaffinity labels to identify novel protein-ligand interactions.

Role in Materials Science (e.g., Fluorescent Materials)

Indole derivatives are known to possess interesting photophysical properties, including fluorescence, which makes them candidates for applications in materials science. cymitquimica.com While specific studies on the material properties of this compound are not extensively documented, the inherent characteristics of the indole scaffold suggest potential in this area.

The fluorescence of indole-based compounds is sensitive to the local environment, a property that can be exploited in the design of chemical sensors. cymitquimica.com Related nitrogen-containing heterocyclic compounds, such as benzofurazan (B1196253) derivatives, are known to be strongly fluorescent and are used in bioanalytical chemistry. arkat-usa.org By analogy, derivatives of this compound could be explored for the development of new fluorescent dyes and pigments. The ability to tune the electronic properties of the indole ring through substitution allows for the potential engineering of materials with specific absorption and emission spectra, which is a key aspect in the design of fluorescent materials for applications ranging from organic light-emitting diodes (OLEDs) to bio-imaging agents.

Conclusion and Future Perspectives

Summary of Key Research Findings

Direct and extensive research focused exclusively on 7-methyl-1H-indol-4-ol is notably limited in publicly available scientific literature. The bulk of current understanding is inferred from the broader study of indole (B1671886) derivatives and structurally similar compounds. The key takeaways are:

Structural Analogy to Psilocin: The most significant feature of this compound is its 4-hydroxyindole (B18505) core, a structure it shares with psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary active metabolite of psilocybin. wikipedia.org Psilocin's well-documented psychedelic effects are mediated primarily through its activity as a serotonin (B10506) 5-HT2A receptor agonist. wikipedia.orgwikipedia.org This structural similarity strongly suggests that this compound could also interact with serotonin receptors, although its specific binding affinity and functional activity remain uncharacterized.

Significance of the Indole Scaffold: The indole ring system is a privileged scaffold in drug discovery, known for its ability to mimic the structure of tryptophan and interact with a wide range of biological targets. researchgate.net Derivatives of indole have been developed as anticancer, anti-inflammatory, and antimicrobial agents, highlighting the chemical versatility of this heterocycle. nih.gov

Limited Synthesis and Characterization Data: While general synthetic routes for producing indole derivatives, such as the Fischer and Batcho-Leimgruber indole syntheses, are well-established, specific, high-yield protocols for this compound are not widely reported. researchgate.netnih.gov Comprehensive spectroscopic and physicochemical characterization data remains sparse in peer-reviewed journals. Basic properties have been reported, identifying it as a solid at room temperature with a molecular formula of C9H9NO and a molecular weight of approximately 147.17 g/mol . cymitquimica.combldpharm.com

Challenges and Opportunities in this compound Research

The development of this compound as a research tool or therapeutic candidate faces several obstacles, which also represent significant opportunities for scientific advancement.

Challenges:

Lack of Dedicated Research: The primary challenge is the scarcity of focused studies on the compound, leading to a significant gap in knowledge regarding its synthesis, reactivity, and biological activity.

Synthetic Accessibility: Developing efficient, scalable, and regioselective synthetic methods for this compound can be complex. Controlling substitution patterns on the indole ring is a classic challenge in organic chemistry.

Metabolic Uncertainty: The metabolic fate of the compound is unknown. The presence of the methyl group at the C7 position could influence its metabolism by cytochrome P450 enzymes, potentially leading to a different pharmacokinetic profile compared to other 4-hydroxyindoles. nih.govmdpi.com

Opportunities:

Novel Pharmacological Profile: The unique substitution pattern of this compound offers an opportunity to explore novel pharmacology. The C7-methyl group could modulate the electronic properties of the indole ring and introduce steric hindrance, potentially altering receptor binding affinity, selectivity, and functional activity compared to unsubstituted analogs.

Probing Structure-Activity Relationships (SAR): The compound serves as an excellent candidate for probing the SAR of 4-hydroxyindole-based ligands at serotonin receptors. By comparing its activity to that of psilocin and other analogs, researchers can better understand the role of substitutions on the benzene (B151609) portion of the indole nucleus.

Therapeutic Potential in CNS Disorders: Given its structural similarity to known serotonergic modulators, a primary opportunity lies in investigating its potential for treating central nervous system (CNS) disorders. Research into compounds like psilocybin has shown promise for conditions such as depression and anxiety, creating a clear rationale for exploring novel analogs. nih.gov

Emerging Research Areas

Future investigation into this compound is poised to expand into several key areas, moving from fundamental characterization to preclinical evaluation.

Medicinal Chemistry and Synthesis Optimization: An immediate research area is the development and optimization of synthetic routes to produce this compound in sufficient quantity and purity for extensive biological testing. Subsequent efforts will likely focus on creating a library of derivatives by modifying the indole nitrogen or other positions on the ring to establish robust SAR.

In Vitro Pharmacological Profiling: A crucial next step is to conduct comprehensive in vitro screening. This should include binding and functional assays for a panel of CNS receptors, with a primary focus on serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (B1211576) receptor subtypes to determine its primary biological targets. wikipedia.org

Pharmacokinetic and Metabolic Studies: Elucidating the metabolic pathway and pharmacokinetic properties of the compound is essential. In vitro studies using human liver microsomes can provide initial insights into its metabolic stability and identify key metabolites. nih.gov Subsequent in vivo studies in animal models would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Behavioral Studies: Should in vitro studies reveal significant activity at specific CNS targets, particularly as a 5-HT2A agonist, preclinical studies in rodent models would be warranted. These studies would aim to characterize its behavioral effects and explore its potential psychoactive properties and therapeutic efficacy in models of neuropsychiatric disorders.

Q & A

Q. How can open data initiatives reconcile transparency with privacy in studies involving this compound derivatives?

- Methodological Answer :

- De-identification : Remove batch-specific metadata (e.g., synthesis dates) from public repositories .

- Controlled access : Share crystallographic data (e.g., CIF files) via platforms like Zenodo with embargo periods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.